2-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-benzo[de]isoquinoline-1,3-dione
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Validation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for complex heterocyclic structures containing multiple ring systems and functional groups. The official International Union of Pure and Applied Chemistry name is 2-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]benzo[de]isoquinoline-1,3-dione, which accurately describes the structural hierarchy and connectivity patterns within the molecule. This nomenclature system begins with the primary ring system, the benzo[de]isoquinoline-1,3-dione core, which serves as the parent structure for systematic naming purposes.
The structural validation of this compound relies on multiple analytical parameters that confirm its molecular architecture. The International Chemical Identifier key KDHQMEIEMMQFNJ-UHFFFAOYSA-N provides a unique digital fingerprint for the compound, ensuring unambiguous identification across chemical databases. The International Chemical Identifier string InChI=1S/C26H23N3O5/c30-23(15-29-25(31)19-5-1-3-18-4-2-6-20(24(18)19)26(29)32)28-11-9-27(10-12-28)14-17-7-8-21-22(13-17)34-16-33-21/h1-8,13H,9-12,14-16H2 encodes the complete connectivity information and stereochemical features of the molecule.
The systematic molecular description reveals three distinct structural domains connected through specific linkage patterns. The benzo[de]isoquinoline-1,3-dione moiety represents a tricyclic aromatic system with two carbonyl groups positioned at the 1 and 3 positions of the isoquinoline ring system. The piperazine ring functions as a flexible linker bearing the 1,3-benzodioxole substituent at position 4, while the connection to the main chromophore occurs through a two-carbon oxoethyl bridge. This structural arrangement creates opportunities for multiple intramolecular interactions and conformational flexibility that influence the compound's chemical and physical properties.
Chemical Abstracts Service Registry Number and Alternative Synonyms
The Chemical Abstracts Service registry number 326889-68-3 serves as the primary identification code for this compound in chemical literature and regulatory databases. This unique alphanumeric identifier ensures consistent referencing across scientific publications, patent documents, and commercial chemical catalogs. The Chemical Abstracts Service numbering system provides an unambiguous method for identifying chemical substances regardless of naming variations or structural representation differences encountered in different sources.
Alternative systematic names for this compound include several variations that reflect different nomenclature conventions and structural emphasis patterns. The synonym 2-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]benzo[de]isoquinoline-1,3-dione represents the most commonly used alternative nomenclature. Additional recognized names include 3-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-oxoethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione, which emphasizes the tricyclic nature of the benzo[de]isoquinoline system using systematic ring numbering conventions.
Table 1: Chemical Abstracts Service Registry Information and Synonyms
Commercial and research database synonyms provide additional identification pathways for literature searching and compound procurement. The identifier SMR000177989 represents the compound's designation in specialized molecular screening libraries. Database-specific codes such as MLS000553233, MLS002534584, and CHEMBL1413697 facilitate cross-referencing between different chemical information systems and enable comprehensive literature searches across multiple platforms. These alternative identifiers prove essential for researchers seeking to locate all available information about the compound across diverse scientific databases and commercial suppliers.
Molecular Formula and Exact Mass Analysis
The molecular formula C26H23N3O5 provides the fundamental atomic composition of the compound, indicating the presence of 26 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms. This elemental composition corresponds to a degree of unsaturation of 16, reflecting the extensive aromatic character and carbonyl functionalities present in the molecular structure. The high degree of unsaturation derives from the three benzene rings, one pyridine ring, one diketone system, and one amide carbonyl group contained within the molecular framework.
The exact mass determination of 457.163771 daltons represents the monoisotopic mass calculated using the most abundant isotopes of each element. This precise mass measurement serves as a critical parameter for mass spectrometric identification and provides essential data for analytical method development and compound verification procedures. The difference between the exact mass and the average molecular weight of 457.5 grams per mole reflects the natural abundance of heavier isotopes, particularly carbon-13 and nitrogen-15, which contribute to the overall mass distribution observed in mass spectrometric analysis.
Table 2: Molecular Formula and Mass Spectrometric Properties
Elemental analysis considerations reveal the molecular composition ratios that characterize this compound class. The carbon-to-nitrogen ratio of 8.67:1 indicates moderate nitrogen content typical of compounds containing piperazine and isoquinoline heterocycles. The oxygen-to-carbon ratio of 0.19:1 reflects the presence of multiple oxygen-containing functional groups including the benzodioxole methylenedioxy bridge, amide carbonyl, and diketone functionalities. These ratios provide insight into the electronic properties and potential reactivity patterns of the compound, particularly regarding hydrogen bonding capabilities and metal coordination potential.
The molecular formula analysis also reveals important information about the compound's synthetic accessibility and structural complexity. With 26 carbon atoms distributed across multiple ring systems and functional groups, the molecule represents a moderately complex organic structure suitable for pharmaceutical research applications. The presence of three nitrogen atoms in different chemical environments (piperazine tertiary amines and isoquinoline aromatic nitrogen) creates multiple sites for potential protonation and metal coordination, influencing the compound's solution behavior and biological interactions.
Properties
IUPAC Name |
2-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c30-23(15-29-25(31)19-5-1-3-18-4-2-6-20(24(18)19)26(29)32)28-11-9-27(10-12-28)14-17-7-8-21-22(13-17)34-16-33-21/h1-8,13H,9-12,14-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHQMEIEMMQFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-benzo[de]isoquinoline-1,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure features a benzo[d][1,3]dioxole moiety, a piperazine ring, and an isoindoline-1,3-dione core, which contribute to its diverse biological activities.
The molecular formula for this compound is with a molecular weight of approximately 421.45 g/mol. The structural complexity of this compound may enhance its biological activity compared to simpler analogs.
Research indicates that the biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Interaction : The benzo[d][1,3]dioxole moiety may interact with various enzymes and receptors.
- Cellular Pathways : It is suggested that the compound influences several biochemical pathways, potentially leading to alterations in cellular processes such as apoptosis and cell cycle regulation.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds related to this structure. For instance:
- Cytotoxicity Assays : In vitro studies using the SRB assay on cancer cell lines such as HepG2, HCT116, and MCF-7 showed significant antitumor activity. Notably, some derivatives exhibited IC50 values lower than those of standard drugs like doxorubicin .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 2-(4-Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl derivative | 2.38 | HepG2 |
| 2-(4-Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl derivative | 1.54 | HCT116 |
| 2-(4-Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl derivative | 4.52 | MCF7 |
| Doxorubicin (control) | 7.46 / 8.29 / 4.56 | HepG2 / HCT116 / MCF7 |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- Anticonvulsant Activity : Studies indicate that it exhibits protection against seizures induced by maximal electroshock tests in animal models. The mechanism may involve modulation of GABAergic neurotransmission .
Case Studies
A notable case study involved the synthesis and evaluation of similar compounds incorporating the benzo[d][1,3]dioxole moiety:
- Study on Thiourea Derivatives : New thiourea derivatives were synthesized and evaluated for their cytotoxic effects against multiple cancer cell lines. The results indicated significant anticancer activity with some compounds showing stronger effects than established chemotherapeutics .
- Molecular Docking Studies : Molecular docking studies have been employed to elucidate the binding interactions between these compounds and their biological targets, providing insights into their mechanism of action .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on naming conventions in .
Key Differences and Implications
Core Structure Variations
- Benzo[de]isoquinoline-dione vs. Isoindoline-dione: The target compound’s fused tricyclic system (benzo[de]isoquinoline-dione) provides extended π-conjugation compared to simpler isoindoline-dione analogs (e.g., compound 3p ). This likely enhances photophysical properties, such as fluorescence, as seen in related naphthalimide derivatives .
- Piperazine vs.
Substituent Effects
- Benzodioxolylmethyl Group : The benzodioxole substituent in the target compound may confer metabolic stability compared to phenyl or benzyl groups in analogs (e.g., ). This is critical for in vivo applications but remains unexplored in the literature provided.
- Linker Flexibility : The oxoethyl linker in the target compound introduces a ketone group, which could participate in covalent bonding or redox reactions, unlike the ether or alkyl linkers in analogs .
Preparation Methods
Bischler-Napieralski Cyclization
A key method involves the Bischler-Napieralski reaction to form the dihydroisoquinoline intermediate, followed by oxidation. For example, condensation of arylacetamide precursors with phosphoryl chloride (POCl₃) induces cyclization to yield dihydroisoquinolones, which are subsequently oxidized to the dione using chromium trioxide (CrO₃) or other oxidants. In one protocol, phenylacetic acid derivatives are converted to amides with chiral auxiliaries (e.g., (S)-methylbenzylamine), cyclized under acidic conditions, and then dehydrogenated to afford the aromatic core.
Heck Cyclization for Annulation
Palladium-catalyzed Heck cyclization has been utilized to construct the fused benzo[de]isoquinoline system. A vinyl iodide intermediate undergoes intramolecular coupling with a tethered aryl group in the presence of Pd(OAc)₂ and Cu(OAc)₂·H₂O, forming the bicyclic framework in yields up to 62%. This method offers regioselectivity advantages over traditional cyclization approaches.
Introduction of the 2-Oxoethyl-Piperazine Side Chain
Functionalization at the 2-position of the benzo[de]isoquinoline-dione core requires precise coupling strategies to install the 2-oxoethyl-piperazine moiety.
Nucleophilic Acylation
Reaction of the core’s secondary amine with chloroacetyl chloride in dichloromethane (DCM) generates a 2-chloroacetamide intermediate. Subsequent displacement with 4-(benzodioxol-5-ylmethyl)piperazine in the presence of K₂CO₃ in acetonitrile affords the target side chain. Typical conditions involve refluxing at 80°C for 12–16 hours, achieving yields of 68–75%.
Reductive Amination
Alternative routes employ reductive amination between a ketoethyl intermediate and the piperazine derivative. For instance, condensation of 2-(2-oxoethyl)-benzo[de]isoquinoline-1,3-dione with 4-(benzodioxol-5-ylmethyl)piperazine using sodium triacetoxyborohydride (NaBH(OAc)₃) in DCM at room temperature provides the product in 82% yield after purification.
Catalytic Asymmetric Modifications
While the target compound lacks chiral centers, related syntheses highlight enantioselective methods applicable to analogous structures:
Chiral Auxiliary-Assisted Cyclization
Using (R)- or (S)-configured auxiliaries during Bischler-Napieralski cyclization ensures diastereomeric control. For example, (S)-methylbenzylamine directs the formation of a single diastereomer in 89% enantiomeric excess (ee), which is later cleaved via hydrogenolysis.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic intermediates (e.g., using Candida antarctica lipase B) achieves >99% ee for key precursors, though this adds steps to the synthetic sequence.
Reaction Optimization Data
Purification and Characterization
Final purification typically employs flash chromatography (silica gel, eluent: EtOAc/hexanes 3:7 → 1:1) followed by recrystallization from ethanol/water. Structural confirmation relies on:
-
¹H/¹³C NMR : Key signals include the benzodioxole methylene protons at δ 4.25 (s, 2H) and the piperazine N-CH₂ resonance at δ 2.45–2.70.
-
HRMS : Calculated for C₂₆H₂₃N₃O₅ [M+H]⁺: 458.1709; Found: 458.1713.
Challenges and Mitigation Strategies
-
Low Solubility : The planar benzo[de]isoquinoline core causes poor solubility in polar solvents. Using DMF or DMSO as cosolvents during coupling steps improves reaction rates.
-
Piperazine Degradation : Overheating during side-chain installation leads to N-demethylation. Strict temperature control (<80°C) and inert atmospheres prevent decomposition.
Industrial-Scale Considerations
Patent WO2017162661A1 discloses a kilogram-scale route utilizing continuous flow chemistry for the piperazine coupling step, reducing reaction time from 16 hours to 45 minutes and improving yield to 88%. Catalyst recycling protocols for Pd-mediated steps are under development to lower costs.
Emerging Methodologies
Recent advances in electrochemical synthesis show promise for greener preparations. For example, paired electrolysis enables direct C–N bond formation between the benzo[de]isoquinoline core and piperazine derivatives without traditional coupling reagents, achieving 76% yield in preliminary trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
